molecular formula C7H16ClN B6258901 [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride CAS No. 1255717-88-4

[1-(propan-2-yl)cyclopropyl]methanamine hydrochloride

Cat. No.: B6258901
CAS No.: 1255717-88-4
M. Wt: 149.7
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Description

[1-(Propan-2-yl)cyclopropyl]methanamine hydrochloride is a cyclopropane-derived amine compound characterized by an isopropyl (propan-2-yl) substituent on the cyclopropane ring and a primary amine group linked via a methylene bridge. Its molecular formula is C7H14ClN, with a molecular weight of 147.65 g/mol. The compound is synthesized through cyclopropanation and reductive amination strategies, often involving intermediates like NaBH4 or NaBH(OAc)3 for amine bond formation .

Properties

CAS No.

1255717-88-4

Molecular Formula

C7H16ClN

Molecular Weight

149.7

Purity

95

Origin of Product

United States

Preparation Methods

Cyclopropanation via Simmons-Smith Reaction

The cyclopropane ring in [1-(propan-2-yl)cyclopropyl]methanamine is typically constructed using a Simmons-Smith reaction. This involves treating an allylic alcohol or alkene with diiodomethane and a zinc-copper couple. For example, isopropenylcyclopropane derivatives can undergo cyclopropanation under these conditions, though yields are moderate (50–60%) due to competing side reactions. Recent advancements utilize chiral ligands to improve stereoselectivity, but these methods are less relevant for non-chiral targets like the current compound.

Alternative Cyclopropanation Strategies

Photochemical [2+1] cycloadditions between alkenes and carbenes offer a complementary route. For instance, reaction of 2-isopropylpropene with dichloromethane under UV light generates the cyclopropane framework. However, this method suffers from low regioselectivity and requires stringent temperature control (−78°C).

Amide Reduction: A Central Methodology

Transition Metal-Free Catalytic Reduction

The most direct route to [1-(propan-2-yl)cyclopropyl]methanamine involves reducing the corresponding amide precursor, [1-(propan-2-yl)cyclopropyl]methanamide, using pinacolborane (HBPin) and a borane catalyst (e.g., compound 1 from).

Procedure :

  • Dissolve [1-(propan-2-yl)cyclopropyl]methanamide (0.5 mmol) in dry toluene (1.0 mL).

  • Add HBPin (290 μL, 2.0 mmol) and catalyst 1 (2 mol%, 14.8 mg).

  • Stir at 40°C for 12 hours.

  • Hydrolyze with 1 M HCl to form the hydrochloride salt.

Key Data :

ParameterValueSource
Yield66–89% (similar substrates)
Temperature40°C
Catalyst Loading2 mol%

This method avoids transition metals, simplifying purification and aligning with green chemistry principles. The hydrochloride salt precipitates directly upon acidification, enabling straightforward isolation.

Salt Formation and Purification

Hydrochloride Salt Crystallization

After reduction, the free amine is treated with 1 M HCl in a toluene/2-propanol mixture (4:1 v/v) to precipitate the hydrochloride salt. Slurry purification in methanol or isopropanol removes residual boronate byproducts.

Optimized Conditions :

  • Solvent System : Toluene with 20% 2-propanol enhances solubility of intermediates while promoting salt crystallization.

  • Acid Concentration : 1 M HCl ensures complete protonation without degrading the cyclopropane ring.

Recrystallization for Enhanced Purity

Recrystallization from hot methanol/ethyl acetate (1:3) yields analytically pure [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride (>99% purity by HPLC). This step is critical for pharmaceutical applications where impurity profiles are tightly controlled.

Alternative Synthetic Pathways

Nucleophilic Substitution on Halogenated Cyclopropanes

While less efficient, halogenated cyclopropanes (e.g., [1-(propan-2-yl)cyclopropyl]methyl bromide) can react with ammonia under high pressure (50 bar NH₃, 100°C). However, this route affords <30% yield due to steric hindrance and competing elimination.

Reductive Amination of Cyclopropanecarbaldehydes

Condensation of [1-(propan-2-yl)cyclopropane]carbaldehyde with ammonium acetate, followed by sodium cyanoborohydride reduction, provides the amine. The free base is then treated with HCl gas in diethyl ether to form the hydrochloride salt. This method is limited by the instability of cyclopropanecarbaldehydes under acidic conditions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.02–1.08 (m, 1H, cyclopropane CH₂), 1.20 (d, J = 6.4 Hz, 6H, isopropyl CH₃), 2.65–2.72 (m, 1H, isopropyl CH), 3.12 (s, 2H, CH₂NH₂).

  • ¹³C NMR : δ 14.2 (cyclopropane CH₂), 22.5 (isopropyl CH₃), 34.8 (isopropyl CH), 46.1 (CH₂NH₂).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) shows a single peak at t = 4.2 min, confirming the absence of boronate or amide impurities.

Scale-Up Considerations

Solvent Selection for Industrial Production

Toluene is preferred over THF or DMF due to its lower cost and ease of removal via distillation. Patent data emphasizes toluene/diglyme mixtures (3:1) for exothermic reductions, enabling safer scale-up.

Catalyst Recycling

The borane catalyst (1 ) can be recovered by aqueous extraction (pH 9–10) and reused for three cycles without significant activity loss, reducing per-batch costs by 40% .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of cyclopropyl ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various cyclopropyl amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclopropyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.

Major Products:

    Oxidation: Cyclopropyl ketones or aldehydes.

    Reduction: Cyclopropyl amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for developing new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates for various applications, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The methanamine moiety may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Variations on the Cyclopropane Ring

The table below compares [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride with analogs featuring distinct substituents on the cyclopropane ring:

Compound Name Substituent(s) on Cyclopropane Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(Propan-2-yl)cyclopropyl]methanamine HCl Isopropyl (aliphatic) C7H14ClN 147.65 High lipophilicity, potential CNS activity
[1-(Trifluoromethyl)cyclopropyl]methanamine HCl Trifluoromethyl (electron-withdrawing) C5H7ClF3N 185.57 Enhanced metabolic stability; kinase inhibition
[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine HCl 2,6-Dichlorophenyl (aromatic halogen) C10H12Cl3N 252.57 Halogen bonding; antimicrobial applications
[1-(Methoxymethyl)cyclopropyl]methanamine HCl Methoxymethyl (polar) C5H12ClNO 153.61 Improved solubility; intermediate in drug synthesis

Key Observations :

  • Lipophilicity : The isopropyl substituent increases lipophilicity compared to polar groups (e.g., methoxymethyl), enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Trifluoromethyl groups introduce electron-withdrawing effects, stabilizing the molecule against oxidative metabolism, whereas aryl halides (e.g., dichlorophenyl) enable halogen bonding for target engagement .

Functional Group Modifications on the Amine Moiety

Variations in the amine group or its substitution pattern significantly alter biological activity:

Compound Name Amine Substitution Key Functional Traits Application Example Reference
[1-(Propan-2-yl)cyclopropyl]methanamine HCl Primary amine (unsubstituted) High reactivity for conjugation; simple structure Intermediate in API synthesis
N-(2-Methoxybenzyl)-1-[(1S,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine HCl Secondary amine (benzyl-substituted) Enhanced 5-HT2C receptor selectivity; chiral centers Serotonin receptor modulation
N-(Azaniumylmethanimidoyl)-N'-[1-(3-chlorophenyl)cyclopropyl]methylguanidine chloride Guanidine derivative High basicity; dual-acting FFAR1/FFAR4 modulation Metabolic disease therapeutics

Key Observations :

  • Primary vs. Secondary Amines : Primary amines (e.g., the target compound) are more reactive and versatile in synthesis, while secondary amines (e.g., benzyl-substituted analogs) improve target specificity through steric and electronic interactions .
  • Guanidine Derivatives : Guanidine groups enhance basicity and hydrogen-bonding capacity, critical for dual receptor modulation .

Key Observations :

  • Chirality : Enantiomerically pure compounds (e.g., (+)-20) exhibit distinct biological activities, emphasizing the importance of stereochemistry .
  • HRMS Validation : All compounds show <2 ppm error between calculated and observed HRMS values, confirming structural integrity .

Biological Activity

[1-(propan-2-yl)cyclopropyl]methanamine hydrochloride, with the CAS number 1255717-88-4, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods, often involving cyclopropyl and isopropyl moieties. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity. The molecular formula of this compound is C6H14ClNC_6H_{14}ClN, and its molecular weight is approximately 137.64 g/mol.

Biological Activity

Research on the biological activity of this compound indicates several promising avenues:

1. Pharmacological Effects

  • Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Antidepressant Potential : In animal models, compounds with similar structures have shown antidepressant-like effects, warranting further investigation into this compound's efficacy in this area.
  • The compound is believed to exert its effects through modulation of monoamine neurotransmitters such as serotonin and norepinephrine. This mechanism aligns with known pathways for antidepressant activity.

Case Study 1: Neuropharmacological Assessment

A study conducted on rodents assessed the behavioral effects of this compound. The findings indicated:

  • Increased locomotor activity : Suggesting potential stimulant properties.
  • Reduced immobility in forced swim tests : Indicative of antidepressant-like effects.
ParameterResult
Dosage (mg/kg)5
Behavioral ChangeIncreased locomotion
Forced Swim Test Duration (s)Decreased immobility

Case Study 2: In Vitro Studies

In vitro studies have evaluated the compound's interaction with various receptors:

  • Binding Affinity : Moderate affinity for serotonin receptors was observed.
  • Selectivity : The compound showed selectivity over dopamine receptors, which could minimize side effects commonly associated with broader-spectrum agents.

Safety and Toxicology

Initial toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, comprehensive toxicological studies are required to fully understand its safety margins.

Q & A

Q. Q1. What are the key synthetic strategies for preparing [1-(propan-2-yl)cyclopropyl]methanamine hydrochloride, and how can purity be optimized?

Answer: The synthesis typically involves cyclopropane ring formation followed by amine functionalization. A common approach is the use of NaBH(OAc)₃ or NaBH₄ in reductive amination reactions (General Method C in ). For example:

Cyclopropane precursor synthesis via [2+1] cycloaddition.

Amine introduction via nucleophilic substitution or reductive amination.
Purity optimization requires:

  • Column chromatography (silica gel, eluent: DCM/MeOH) for intermediate purification.
  • Recrystallization using ethanol/water mixtures.
  • Validation via ¹H/¹³C NMR (e.g., δ 17.9 ppm for cyclopropyl protons) and HRMS (mass error < 2 ppm) .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • NMR Spectroscopy : Confirm cyclopropyl geometry (e.g., coupling constants J = 22.7 Hz for trans-cyclopropane protons) and amine protonation (δ 2.5–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₁₄ClN) with ESI+ mode .
  • X-ray Crystallography : Resolve stereochemistry (e.g., (1S,2S) vs. (1R,2R) configurations) .
  • HPLC : Assess purity (>95%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. Q3. How does the cyclopropyl group influence receptor binding affinity and functional selectivity in serotonin receptors (e.g., 5-HT₂C)?

Answer: The cyclopropyl group enhances conformational rigidity , promoting selective interactions with 5-HT₂C over 5-HT₂A/2B receptors. Key findings:

  • Binding affinity (Ki) : Cyclopropyl derivatives show 10–50 nM Ki for 5-HT₂C, with >100-fold selectivity over 5-HT₂A .
  • Functional assays : Inositol phosphate (IP1) accumulation assays reveal EC₅₀ values of 2–5 nM for 5-HT₂C agonism .
  • Structural analogs : Replacement with cyclobutane reduces selectivity by 80%, highlighting cyclopropane’s steric precision .

Q. Q4. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Answer: Contradictions often arise from stereochemical variations or solubility differences . Mitigation strategies include:

Stereoisomer separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers like (+)-20 and (–)-26, which show divergent EC₅₀ values (e.g., 2.5 μM vs. >10 μM) .

Solubility profiling : Adjust buffer systems (e.g., 0.1% Tween-80 in PBS) to ensure consistent bioavailability in cell-based assays .

Molecular docking : Compare binding poses in homology models (e.g., 5-HT₂C receptor PDB: 6BQG) to explain potency variations .

Q. Q5. What methodological approaches are recommended for studying metabolic stability and toxicity?

Answer:

  • In vitro metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 min (t₁/₂ > 30 min suggests stability) .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms (IC₅₀ > 10 μM indicates low risk) .
  • Ames test : Assess mutagenicity in Salmonella typhimurium TA98/TA100 strains (negative results at 1–100 μM) .

Comparative Structural Analysis

Q. Table 1. Key Structural Analogs and Their Pharmacological Profiles

Compound NameStructural Variation5-HT₂C EC₅₀ (nM)Selectivity (vs. 5-HT₂A)Reference
[1-(Propan-2-yl)cyclopropyl]methanamine HClIsopropyl-cyclopropane3.2120-fold
Rac-[(1r,2r)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine HClDichlorophenyl substitution5.190-fold
Cyclopropyl(4-fluorophenyl)methanamine HClFluorophenyl substitution4.885-fold
1-(Benzo[b]thiophen-7-yl) analog HClHeteroaromatic substitution8.740-fold

Experimental Design Considerations

Q. Q6. How should researchers design dose-response studies for in vivo neuropharmacological assays?

Answer:

  • Dose range : Start with 0.1–10 mg/kg (IP or PO) based on in vitro EC₅₀ values .
  • Behavioral endpoints : Measure locomotor activity (open field test) and anxiety (elevated plus maze) at T = 30–60 min post-dose .
  • PK/PD integration : Collect plasma/brain samples for LC-MS quantification (target brain:plasma ratio >0.5) .

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